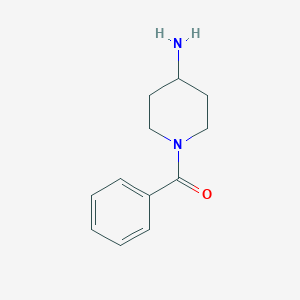

(4-Aminopiperidin-1-yl)(phenyl)methanone

Descripción general

Descripción

(4-Aminopiperidin-1-yl)(phenyl)methanone is a piperidine-derived compound featuring a methanone group bridging a phenyl ring and a 4-aminopiperidine moiety. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol (CAS: 915763-91-6 as hydrochloride salt) . The compound is synthesized via coupling reactions between 4-aminopiperidine derivatives and aryl carboxylic acids, often using reagents like EDCl-HCl and HOBt in DMF . It serves as a key intermediate in medicinal chemistry, particularly for developing antimicrobial and anticonvulsant agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(phenyl)methanone typically involves the reaction of 4-aminopiperidine with benzoyl chloride under basic conditions. The reaction proceeds as follows:

Starting Materials: 4-aminopiperidine and benzoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-aminopiperidine is dissolved in an appropriate solvent, such as dichloromethane or tetrahydrofuran. Benzoyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group at the 4-position of the piperidine ring participates in nucleophilic substitution reactions. Key examples include:

Alkylation

Reaction with alkyl halides (e.g., bromoethane) in the presence of a base (e.g., N,N-diisopropylethylamine) yields N-alkylated derivatives .

Example :

Acylation

The amino group reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

Example :

Carbonyl Group Reactivity

The ketone moiety undergoes typical carbonyl reactions:

Condensation Reactions

Reacts with amines (e.g., hydrazine) to form hydrazones .

Example :

Reduction

The carbonyl group is reduced to a secondary alcohol using agents like sodium borohydride :

Oxidation Reactions

The amine and carbonyl groups can undergo oxidation:

Amine Oxidation

Treatment with hydrogen peroxide forms N-oxides:

Carbonyl Oxidation

Strong oxidizing agents (e.g., KMnO₄) oxidize the ketone to a carboxylic acid under acidic conditions.

Cyclization and Ring-Forming Reactions

The compound participates in cycloadditions and intramolecular reactions:

Huisgen Cycloaddition

Reacts with acetylene derivatives in the presence of a copper catalyst to form triazoles :

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally related compounds:

Reaction Conditions and Catalysts

Critical parameters for optimizing yields:

| Reaction Type | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Alkylation | Bromoethane, DCM, N,N-diisopropylethylamine | 30–45 | Column chromatography |

| Acylation | Acetyl chloride, triethylamine | 60–75 | Recrystallization |

| Oxidation | H₂O₂, PtO₂, methanol | 50–65 | Filtration |

Mechanistic Insights

-

Nucleophilic Substitution : The amino group attacks electrophilic centers (e.g., alkyl halides) via an SN2 mechanism .

-

Carbonyl Reactivity : The ketone undergoes nucleophilic addition or reduction based on the electronic environment.

This compound’s multifunctional reactivity makes it invaluable in medicinal chemistry and organic synthesis. Its applications span kinase inhibitor development to antimicrobial agents, with ongoing research exploring novel derivatives .

Aplicaciones Científicas De Investigación

Synthesis Methodologies

Several synthetic routes have been developed for (4-Aminopiperidin-1-yl)(phenyl)methanone, which facilitate the efficient production of the compound and its derivatives. Common methods include:

- N-Alkylation Reactions : Utilized to introduce various substituents on the piperidine ring.

- Amidation Reactions : Employed to create amide derivatives that may exhibit enhanced biological activities.

- Reductive Amination : A method to synthesize derivatives with improved pharmacological profiles.

These methodologies are crucial for producing compounds with specific biological activities tailored for medicinal applications.

Biological Activities and Applications

Research indicates that this compound and its derivatives exhibit significant biological activities. The following table summarizes some key findings related to its derivatives:

| Derivative | Structure Features | Biological Activity |

|---|---|---|

| (4-(Methylamino)piperidin-1-yl)(phenyl)methanone | Methyl group on piperidine | Enhanced analgesic effects |

| (4-Aminopiperidin-1-yl)(2-bromophenyl)methanone | Bromine substituent on phenyl | Potentially different antimicrobial properties |

| (4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone | Trifluoromethyl group | Altered lipophilicity affecting bioactivity |

These derivatives illustrate how structural modifications can significantly influence biological activity and pharmacological profiles.

Medicinal Chemistry Applications

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Drug Development : As a building block in the synthesis of novel therapeutics targeting various diseases.

- Enzyme Inhibition Studies : Investigated for its potential as an inhibitor of specific enzymes, contributing to cancer research and treatment strategies.

- Neuroscience Research : Explored for its interactions with neurotransmitter systems, potentially aiding in the development of treatments for neurological disorders.

Case Study 1: PAK4 Inhibitors

Recent studies have highlighted the role of this compound derivatives as PAK4 inhibitors, which are significant in cancer therapy. For instance, compounds designed based on this scaffold showed promising selectivity and potency against PAK4, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Antimicrobial Properties

Research into the antimicrobial properties of various derivatives has shown that modifications to the phenyl group can lead to significant changes in activity against bacterial strains. This finding emphasizes the importance of structural diversity in developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of (4-Aminopiperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Structural Features

Table 1: Structural Comparison of (4-Aminopiperidin-1-yl)(phenyl)methanone and Analogues

Physicochemical Properties

- Log P and Solubility: this compound: Predicted log P = 1.8 (moderate lipophilicity) . (4-Methylpiperazin-1-yl)(phenyl)methanone: Higher log P (~2.5) due to the methylpiperazine group . Thiazole derivatives: Reduced solubility (log P ~2.2) but improved metabolic stability .

- Electronic Properties: Substitutions on the phenyl ring (e.g., methyl, methoxy) significantly alter HOMO-LUMO gaps, as shown in (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone .

Key Research Findings

Role of the 4-Aminopiperidine Group: The primary amine enhances hydrogen-bonding capacity, improving target engagement in kinase inhibitors .

Linker Length and Activity: Hexyloxy/pentyloxy linkers in piperidine-aryl methanones () correlate with anticonvulsant potency, likely due to optimized hydrophobic interactions .

Substituent Effects: Electron-donating groups (e.g., methyl) on the phenyl ring increase electron density, enhancing nonlinear optical properties .

Actividad Biológica

(4-Aminopiperidin-1-yl)(phenyl)methanone, a compound with the chemical formula CHNO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a piperidine ring substituted with an amino group and a phenyl group attached to a carbonyl moiety. This unique configuration contributes to its pharmacological properties.

The compound exhibits various biological activities primarily through interaction with specific receptors and enzymes. Notably, it has been studied for its potential as a Dipeptidyl Peptidase IV (DPP-4) inhibitor , which is crucial in the management of type 2 diabetes by prolonging the action of incretin hormones that lower blood glucose levels .

2. Anticancer Properties

Research indicates that this compound may induce apoptosis in cancer cells. A study demonstrated its efficacy against human ovarian cancer cells, highlighting its potential as an anticancer agent. The compound's ability to modulate apoptotic pathways suggests further investigation into its use in cancer therapeutics.

3. Antifungal Activity

Preliminary studies have shown that this compound possesses antifungal properties against various plant pathogens, indicating its potential application in agricultural settings.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| DPP-4 Inhibition | Inhibition of DPP-4 enzyme | |

| Anticancer | Induction of apoptosis in ovarian cancer cells | |

| Antifungal | Inhibition of fungal growth |

Case Study: DPP-4 Inhibition

A study focused on the synthesis and evaluation of this compound analogs as DPP-4 inhibitors revealed promising results. The compound showed significant inhibition in vitro, suggesting its viability as a lead compound for diabetes treatment . Molecular docking studies further elucidated its binding affinity to the DPP-4 enzyme, reinforcing its therapeutic potential.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. The compound's safety profile has not been extensively characterized, necessitating further toxicological studies to evaluate any potential adverse effects associated with its use.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing (4-Aminopiperidin-1-yl)(phenyl)methanone, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via transition metal-catalyzed cross-coupling (e.g., using thioesters and arylboronic acids under aerobic conditions) . Alternatively, Friedel-Crafts acylation with phenylacetyl chloride and 4-aminopiperidine in the presence of a Lewis acid catalyst (e.g., AlCl₃) is feasible, though steric hindrance from the amino group may require optimized stoichiometry . Reaction parameters like catalyst loading (e.g., 10 mol% Pd for cross-coupling), temperature (80–120°C), and solvent polarity (e.g., dichloromethane vs. THF) critically affect yield and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR confirms the piperidine ring conformation and phenyl group substitution patterns. The amino proton resonance (δ 1.5–2.5 ppm) is diagnostic .

- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves stereochemistry and hydrogen-bonding networks, essential for structure-activity studies .

- IR : Carbonyl stretching frequencies (~1650–1700 cm⁻¹) validate ketone formation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Due to uncharacterized toxicity, use PPE (gloves, goggles) and work in a fume hood . In case of skin contact, wash with soap/water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist . Store in airtight containers away from oxidizers.

Advanced Research Questions

Q. How can computational methods optimize the electronic properties of this compound for target-specific applications?

- Answer : Density Functional Theory (DFT) studies (e.g., Gaussian software) model HOMO-LUMO gaps, dipole moments, and charge distribution. Substituents on the phenyl ring (e.g., electron-withdrawing groups) can be computationally screened to enhance binding affinity for biological targets like kinases or GPCRs .

Q. How should researchers resolve contradictions in spectral data arising from different synthetic routes?

- Answer : Discrepancies in NMR/IR data (e.g., unexpected carbonyl shifts) may stem from solvent polarity effects or byproduct formation . Use HPLC-MS to confirm purity and 2D NMR (COSY, HSQC) to distinguish regioisomers. Cross-validate with synthetic controls (e.g., stepwise acylation of 4-aminopiperidine) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

- Answer :

- Bioisosteric replacement : Substitute the phenyl group with heterocycles (e.g., furan, thiophene) to modulate lipophilicity .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with the amino group) .

- In vitro assays : Test analogs against enzyme panels (e.g., cytochrome P450) to correlate structural modifications with metabolic stability .

Q. What methodologies assess the pharmacokinetic (PK) profile of this compound?

- Answer :

- ADMET studies : Use Caco-2 cell monolayers for permeability and microsomal stability assays (human liver microsomes) to predict bioavailability .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies unbound fractions .

Q. How does polymorphism affect the material properties of this compound?

- Answer : Polymorphs (e.g., different crystal packing modes) alter solubility and mechanochromic behavior. Characterize via powder XRD and DSC to identify stable forms. For photophysical studies, compare emission spectra of crystalline vs. amorphous phases .

Q. What in vitro models are suitable for evaluating its biological activity?

- Answer :

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Q. How can reaction conditions be optimized for scalable synthesis without compromising enantiomeric purity?

Propiedades

IUPAC Name |

(4-aminopiperidin-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJRDZSVSJUACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406516 | |

| Record name | (4-Aminopiperidin-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150514-60-6 | |

| Record name | (4-Aminopiperidin-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.